An In-Depth Technical Guide to 4-Bromo-7-methyl-1H-indazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-7-methyl-1H-indazole: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-7-methyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its core physicochemical properties, characteristic reactivity, plausible synthetic routes, and its strategic application in the development of complex pharmacological agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction to the Indazole Scaffold
Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their structural resemblance to purine bases.[1] This mimicry allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes crucial in signal transduction pathways.[1][2] The bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid framework that can be strategically functionalized to optimize binding affinity and selectivity.
4-Bromo-7-methyl-1H-indazole (CAS: 1159511-74-6) is a particularly valuable derivative. Its structure incorporates two key features for synthetic diversification: a reactive bromo-substituent at the 4-position, ideal for cross-coupling reactions, and a methyl group at the 7-position, which can influence steric and electronic properties, thereby fine-tuning biological activity.[1] The indazole's N-H group provides an additional site for modification, completing a trifecta of handles for synthetic chemists to exploit.[1]
Figure 1: Chemical Structure of 4-Bromo-7-methyl-1H-indazole.
Core Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1159511-74-6 | |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Typically supplied as a solid. | [1] |
| Purity | Commercially available at ≥95% purity. | [3] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C. | [1] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and alcohols. |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 4-Bromo-7-methyl-1H-indazole stems from its strategically placed functional groups. The causality behind its widespread use is the predictable and high-yielding reactivity at two primary sites: the C4-Bromine and the N1-Hydride.
C4-Position: The Cross-Coupling Hub
The bromine atom at the 4-position is the molecule's primary anchor point for building molecular complexity. It serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of diverse aryl and heteroaryl moieties. This is a field-proven method for generating large libraries of compounds for structure-activity relationship (SAR) studies.[1]
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, attaching various primary or secondary amines to the indazole core. This is critical for introducing groups that can form key hydrogen bonds with protein targets.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups, which can serve as handles for further functionalization (e.g., click chemistry) or as rigid linkers within a larger molecule.
-
Heck Coupling: This reaction allows for the introduction of vinyl groups, providing a pathway to other functional groups through subsequent reactions.
N1-Position: The Site of Modulation
The acidic proton of the indazole N-H group can be readily substituted, allowing for modulation of the compound's physicochemical properties (e.g., solubility, metabolic stability) and its binding interactions. Common reactions include:
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N-Alkylation: Reaction with alkyl halides under basic conditions.
-
N-Arylation: Ullmann or Buchwald-Hartwig coupling with aryl halides.
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Acylation and Sulfonylation: Reaction with acyl or sulfonyl chlorides to form amides or sulfonamides.
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Introduction of Protecting Groups: Groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be installed to temporarily block this site during synthesis at other positions.
Figure 2: Key Reactivity Pathways for Synthetic Diversification.
A Plausible Synthetic Protocol
While multiple synthetic routes to substituted indazoles exist, a common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized benzene precursor.[4][5] The following protocol is a scientifically grounded, plausible pathway for the synthesis of 4-Bromo-7-methyl-1H-indazole, adapted from established methodologies for similar structures.[5][6]
Starting Material: 2-Bromo-3-methylaniline.
Figure 3: Proposed Synthetic Workflow via Diazotization and Reductive Cyclization.
Detailed Step-by-Step Methodology:
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Diazotization (Formation of Diazonium Salt):
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Rationale: This initial step converts the primary amine into a diazonium salt, a versatile intermediate for forming the N-N bond required for the pyrazole ring.
-
Procedure:
-
Suspend 2-Bromo-3-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting solution at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
-
Reduction to Hydrazine Intermediate:
-
Rationale: The diazonium salt is reduced to a hydrazine. This intermediate contains the necessary N-N linkage and is primed for intramolecular cyclization.
-
Procedure:
-
In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃, ~3 eq) in water and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. The addition must be controlled to manage gas evolution and maintain a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
-
Intramolecular Cyclization:
-
Rationale: Under acidic or thermal conditions, the hydrazine intermediate undergoes an intramolecular electrophilic substitution onto the aromatic ring, followed by tautomerization, to form the stable indazole ring system.
-
Procedure:
-
Acidify the reaction mixture from Step 2 by carefully adding concentrated hydrochloric acid.
-
Heat the mixture to reflux (80-100°C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
-
-
-
Purification:
-
Rationale: Removal of unreacted starting materials and side products is essential to obtain the product at high purity.
-
Procedure:
-
Filter the crude solid and wash it with cold water.
-
Dry the solid under vacuum.
-
Perform recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or purify via column chromatography on silica gel to yield pure 4-Bromo-7-methyl-1H-indazole.
-
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Applications in Research and Drug Discovery
The primary value of 4-Bromo-7-methyl-1H-indazole lies in its role as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] Its derivatives are frequently investigated as inhibitors of protein kinases, which are often dysregulated in diseases like cancer.
-
Kinase Inhibitors: The indazole core can effectively occupy the ATP-binding pocket of many kinases. By using cross-coupling reactions at the 4-position, medicinal chemists can append various fragments that interact with specific regions of the kinase, thereby achieving both potency and selectivity.
-
SAR Studies: The ease of functionalization makes this compound an ideal starting point for building focused libraries of analogs to probe structure-activity relationships.[1] By systematically varying the substituent at the 4-position and the 1-position, researchers can map the chemical space required for optimal biological activity.
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Other Therapeutic Areas: Beyond oncology, indazole derivatives have shown promise in treating inflammation, neurological disorders, and infectious diseases.[2][7][8]
Safety and Handling
As a brominated heterocyclic compound, 4-Bromo-7-methyl-1H-indazole requires careful handling in a laboratory setting. Based on data for structurally similar compounds, the following precautions are advised.[9][10][11][12]
-
Hazard Classification: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]
Conclusion
4-Bromo-7-methyl-1H-indazole is a high-value synthetic building block with significant strategic importance for drug discovery and medicinal chemistry. Its well-defined points of reactivity at the C4 and N1 positions allow for predictable and versatile functionalization, enabling the systematic development of complex molecules and focused compound libraries. The indazole core's proven ability to interact with key biological targets, particularly protein kinases, ensures that this compound will remain a relevant and frequently utilized tool for scientists working to develop the next generation of therapeutic agents.
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